1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid
Overview
Description
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is a laboratory chemical with the CAS number 864754-21-2 . It has a molecular weight of 203.01 and its linear formula is C9H10BN3O2 .
Synthesis Analysis
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It has been involved in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Chemical Reactions Analysis
As a boronic acid derivative, this compound is known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Variability
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is a compound of interest in the field of coordination chemistry due to its potential to participate in the formation of complex compounds with diverse structures and properties. Studies have explored the synthesis, properties, and applications of similar pyrazole- and pyridine-based ligands, highlighting their versatility in creating a variety of complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and have shown potential in biological and electrochemical activities. The detailed synthesis procedures and properties of these compounds suggest areas for further investigation, including the exploration of unknown analogues and their potential applications in various fields (Boča, Jameson, & Linert, 2011).
Kinase Inhibition and Medicinal Chemistry
The scaffold of pyrazolo[3,4-b]pyridine, similar to the structural motif of this compound, has been extensively utilized in the design of kinase inhibitors. This structural framework is versatile for interacting with kinases via multiple binding modes, which is crucial for the development of kinase inhibitors targeting a broad range of diseases. The efficacy of such scaffolds in kinase inhibition underscores the importance of exploring similar compounds for therapeutic applications, potentially leading to the development of new drugs with improved activity and selectivity (Wenglowsky, 2013).
Hybrid Catalysts and Synthetic Applications
Recent advancements in the synthesis of pyranopyrimidine scaffolds, which share structural similarities with pyrazole-pyridine compounds, emphasize the role of hybrid catalysts in facilitating complex chemical reactions. These catalysts, ranging from organocatalysts to nanocatalysts, have been instrumental in developing lead molecules with significant therapeutic potential. The application of such catalysts in synthesizing structurally related compounds highlights the potential for innovative drug development and the synthesis of new materials with desirable properties (Parmar, Vala, & Patel, 2023).
N-Oxide Molecules and Drug Development
The synthesis and applications of heterocyclic N-oxide molecules, including those derived from pyridine and related to pyrazole-pyridine structures, have been explored for their significant role in organic synthesis, catalysis, and drug development. These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, making them valuable in medicinal chemistry. The exploration of N-oxide derivatives underscores the potential of this compound analogues for developing new therapeutic agents with enhanced efficacy (Li et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar boronic acid compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as tgf-β1 and active a signaling inhibitors, and mk-2461 analogs as inhibitors of c-met kinase for the treatment of cancer .
Mode of Action
Boronic acid compounds are often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acid compounds are known to be involved in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Result of Action
Similar boronic acid compounds have been used in the preparation of various potential therapeutic agents, suggesting that they may have significant biological effects .
Action Environment
It’s worth noting that the compound is typically stored in a freezer, suggesting that temperature may play a role in its stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)pyrazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCBGBRWURGODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CN=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675403 | |
Record name | {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141888-95-0 | |
Record name | {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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